molecular formula C15H11BrN2S B1679233 N-(4-Bromophenyl)-4-phenylthiazol-2-amine CAS No. 108237-91-8

N-(4-Bromophenyl)-4-phenylthiazol-2-amine

Cat. No.: B1679233
CAS No.: 108237-91-8
M. Wt: 331.2 g/mol
InChI Key: OUFYYVAASPLOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCGD423 involves the reaction of 4-bromophenylamine with 4-phenyl-2-thiazolamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of RCGD423 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography to achieve a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions

RCGD423 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce various substituted thiazolamines .

Scientific Research Applications

RCGD423 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-thiazolamine
  • 4-Phenyl-2-thiazolamine
  • N-(4-Chlorophenyl)-4-phenyl-2-thiazolamine

Uniqueness

RCGD423 is unique due to its specific binding to glycoprotein 130 and its ability to activate the Janus kinase/signal transducer and activator of transcription signaling pathways. This makes it particularly effective in promoting joint repair and preventing cartilage degeneration, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFYYVAASPLOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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